Aminocarb: A Technical Overview of its Chemical Properties and Structure
Aminocarb: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminocarb is a carbamate (B1207046) insecticide recognized for its efficacy against a range of chewing and sucking insects.[1] As a non-systemic insecticide, it functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2][3] This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of Aminocarb, offering valuable data and methodologies for research and development professionals.
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and physicochemical properties of Aminocarb. This data is crucial for understanding its environmental fate, transport, and toxicological profile.
Table 1: Chemical Identifiers for Aminocarb
| Identifier | Value | Source(s) |
| IUPAC Name | [4-(dimethylamino)-3-methylphenyl] N-methylcarbamate | [1] |
| CAS Number | 2032-59-9 | [4][5] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [4][6] |
| Molecular Weight | 208.26 g/mol | [4] |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(=O)NC)N(C)C | [1][2] |
| InChI | InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) | [1][6] |
| InChIKey | IMIDOCRTMDIQIJ-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical Properties of Aminocarb
| Property | Value | Temperature (°C) | Source(s) |
| Physical State | White crystalline solid | Ambient | [1][7][8] |
| Melting Point | 93-94 °C | N/A | [1][5][7] |
| Boiling Point | Decomposes before boiling | N/A | [9] |
| Water Solubility | 915 mg/L | 20 | [1][10] |
| Vapor Pressure | 1.88 x 10⁻⁶ mmHg (2.3 x 10⁻⁴ Pa) | 20 | [1][8][11] |
| logP (Octanol-Water Partition Coefficient) | 1.73 - 1.90 | 20 | [1][8] |
| Henry's Law Constant | 5.64 x 10⁻¹⁰ atm·m³/mol | 25 | [11] |
Chemical Structure
Aminocarb is a carbamate ester derived from phenyl methylcarbamate.[1] Its structure features a dimethylamino group at the 4th position and a methyl group at the 3rd position of the phenyl ring.[1]
Caption: 2D Chemical Structure of Aminocarb.
Mechanism of Action: Acetylcholinesterase Inhibition
Aminocarb's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) is released at cholinergic synapses to transmit nerve impulses. AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetic acid, terminating the signal.
Aminocarb, being a carbamate, acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. The result is an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.[8]
Caption: Signaling pathway of acetylcholinesterase inhibition by Aminocarb.
Experimental Protocols
The determination of the physicochemical properties of Aminocarb follows standardized methodologies, often adhering to OECD (Organisation for Economic Co-operation and Development) guidelines to ensure consistency and comparability of data.
Melting Point Determination (OECD Guideline 102)
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[12][13]
-
Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperature range from the beginning of melting to complete liquefaction is observed.[12][14]
-
Apparatus: Common methods include the capillary tube method (using a liquid bath or a metal block for heating), a Kofler hot bar, or instrumental methods like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).[12][15]
-
Procedure (Capillary Method):
-
A small amount of finely powdered Aminocarb is packed into a capillary tube.
-
The tube is placed in a heating apparatus alongside a calibrated thermometer.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.[14]
-
-
Procedure (DSC):
-
A small, weighed sample of Aminocarb is placed in a sealed aluminum pan.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The melting point is determined from the onset temperature of the endothermic melting peak on the resulting thermogram.[16]
-
Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[5]
-
Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.[1][5]
-
Methods: The two primary methods are the Flask Method (for solubilities > 10 mg/L) and the Column Elution Method (for solubilities < 10 mg/L).[5][6]
-
Procedure (Flask Method):
-
An excess amount of Aminocarb is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of Aminocarb in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][17]
-
Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[2][7]
-
Principle: Various methods are available to measure the pressure of the vapor in equilibrium with the substance at different temperatures.[18]
-
Methods: Common methods include the dynamic method (measuring the boiling point at various pressures), the static method (direct measurement of vapor pressure in a closed system), and the gas saturation method (measuring the mass of substance transported by a known volume of inert gas).[2][18]
-
Procedure (Static Method):
-
A sample of Aminocarb is placed in a thermostated container connected to a pressure measuring device.
-
The container is evacuated to remove air.
-
The system is allowed to reach equilibrium at a set temperature.
-
The pressure of the vapor is measured directly. This is repeated at several temperatures to establish the vapor pressure curve.[4]
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, representing its lipophilicity.[19]
-
Principle: The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the compound in each phase is determined.[19]
-
Method: The Shake Flask Method is commonly used for compounds with logP values in the range of -2 to 4.[19][20]
-
Procedure (Shake Flask Method):
-
A known amount of Aminocarb is added to a vessel containing pre-saturated n-octanol and water.
-
The vessel is shaken vigorously to ensure thorough mixing and then centrifuged to separate the two phases.
-
The concentration of Aminocarb in both the n-octanol and water phases is measured using an appropriate analytical method (e.g., HPLC, GC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).[10]
-
Analytical Determination
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamates like Aminocarb. Reversed-phase HPLC with a C18 column is often employed for separation. Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, post-column derivatization followed by fluorescence detection (as described in EPA Method 531.1).[21][22][23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Aminocarb, often after a derivatization step to improve its thermal stability and volatility. This method provides high sensitivity and specificity, allowing for both quantification and structural confirmation.[24][25]
References
- 1. oecd.org [oecd.org]
- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. consilab.de [consilab.de]
- 5. oecd.org [oecd.org]
- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. laboratuar.com [laboratuar.com]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. Aminocarb (Ref: BAY 44646) [sitem.herts.ac.uk]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. enfo.hu [enfo.hu]
- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Aminocarb | C11H16N2O2 | CID 16247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. 459. Aminocarb (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 22. agilent.com [agilent.com]
- 23. s4science.at [s4science.at]
- 24. scispec.co.th [scispec.co.th]
- 25. youtube.com [youtube.com]
